
Glyceryl tri(octadecanoate-18,18,18-d3)
Overview
Description
Glyceryl tri(octadecanoate-18,18,18-d3) (CAS [285979-76-2]) is a deuterium-labeled triglyceride in which all three stearic acid (octadecanoic acid) chains are substituted with three deuterium atoms at the terminal methyl groups (18th carbon positions). This compound has a molecular weight of 900.55 g/mol and a deuterium purity of 99 atom% D . It is widely used as an internal standard in lipidomics and metabolic studies due to its stability and distinct isotopic signature, which allows precise quantification of non-deuterated triglycerides in complex biological matrices .
Biological Activity
Glyceryl tri(octadecanoate-18,18,18-d3), also known as Tristearin-tri(18,18,18-d3), is a glycerol ester that has garnered interest in various biological and pharmacological contexts. This compound is characterized by its unique isotopic labeling with deuterium at the 18th position of the octadecanoate fatty acid chains. This article explores its biological activity, metabolism, and potential applications based on diverse sources.
Chemical Structure and Properties
Glyceryl tri(octadecanoate-18,18,18-d3) is a triacylglycerol composed of three octadecanoate (stearate) fatty acids attached to a glycerol backbone. The deuterium labeling provides a means for tracing metabolic pathways and studying lipid metabolism in biological systems.
Chemical Formula:
- Molecular Weight: 903.4 g/mol
- CAS Number: 285979-76-2
Lipid Metabolism
Triacylglycerols like glyceryl tri(octadecanoate-18,18,18-d3) undergo hydrolysis by lipases to release free fatty acids and glycerol. The metabolic pathway involves:
- Hydrolysis: Lipase-catalyzed breakdown into monoacylglycerols and free fatty acids.
- Re-acylation: Fatty acids are re-acylated to form triglycerides in the endoplasmic reticulum, which are then packaged into chylomicrons for lymphatic transport .
Table 1: Metabolic Pathways of Triacylglycerols
Step | Enzyme | Product |
---|---|---|
Hydrolysis | Lipase | Monoacylglycerols + FA |
Re-acylation | Monoacylglycerol transferase | Diacylglycerol |
Final assembly | Diacylglycerol transferase | Triacylglycerol |
Absorption and Bioavailability
The absorption of glyceryl tri(octadecanoate-18,18,18-d3) occurs primarily through the intestinal lymphatic system. Long-chain fatty acids are absorbed via enterocytes and incorporated into chylomicrons for transport into the lymphatic system . Studies indicate that the presence of dietary fats enhances the bioavailability of lipophilic compounds.
Case Studies and Research Findings
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Toxicology Studies:
A 90-day dietary toxicity study conducted on micropigs demonstrated that glyceryl tri(octadecanoate-18,18,18-d3) did not exhibit acute or chronic toxicity at doses relevant to human consumption . Serum transaminase levels were monitored to assess liver function, revealing no significant adverse effects. -
Pharmacokinetics:
Research on the pharmacokinetics of lipid-based formulations has shown that glyceryl tri(octadecanoate-18,18,18-d3) can improve the systemic exposure of co-administered drugs by enhancing their solubilization and lymphatic transport . This property is particularly beneficial for delivering poorly soluble drugs. -
Clinical Implications:
The isotopic labeling allows for tracking metabolic pathways in clinical settings. For instance, studies using deuterated compounds have been instrumental in understanding lipid metabolism disorders and developing targeted therapies for obesity and diabetes .
Scientific Research Applications
Biochemical Research
1.1 Lipid Metabolism Studies
Glyceryl tri(octadecanoate-18,18,18-d3) serves as a valuable tracer in lipid metabolism studies. The deuterated nature of this compound allows researchers to track the metabolic pathways of fatty acids in biological systems through techniques such as mass spectrometry. For instance, it can be utilized to investigate the incorporation of fatty acids into triglycerides and phospholipids within cellular membranes.
Case Study:
A study involving the use of deuterated fatty acids demonstrated that glyceryl tri(octadecanoate-18,18,18-d3) effectively traced the incorporation of fatty acids into adipose tissue. This research provided insights into how dietary fats influence lipid storage and mobilization in mammals .
Pharmaceutical Applications
2.1 Drug Delivery Systems
Glyceryl tri(octadecanoate-18,18,18-d3) has shown promise as an excipient in drug formulations. Its emulsifying properties make it suitable for creating stable lipid-based drug delivery systems. These systems can enhance the bioavailability of poorly soluble drugs by improving their solubility and absorption.
Case Study:
In a formulation study, glyceryl tri(octadecanoate-18,18,18-d3) was incorporated into a lipid-based delivery system for a hydrophobic drug. The results indicated improved drug release profiles and enhanced therapeutic efficacy compared to traditional formulations .
Cosmetic Industry
3.1 Emulsifiers and Stabilizers
In cosmetics, glyceryl tri(octadecanoate-18,18,18-d3) is used as an emulsifier and stabilizer in creams and lotions. Its ability to stabilize oil-in-water emulsions makes it an essential ingredient in many cosmetic formulations.
Safety Assessment:
The safety of glyceryl esters, including glyceryl tri(octadecanoate-18,18,18-d3), has been evaluated by various panels. Studies have concluded that these compounds are safe for topical application under normal use conditions .
Food Industry Applications
4.1 Food Additive
Glyceryl tri(octadecanoate-18,18,18-d3) can be utilized as a food additive due to its emulsifying properties. It helps improve texture and stability in various food products.
Case Study:
Research on food emulsifiers highlighted the effectiveness of glyceryl tri(octadecanoate-18,18,18-d3) in maintaining emulsion stability in salad dressings and sauces. The compound's ability to enhance mouthfeel and texture was particularly noted .
Summary Table of Applications
Q & A
Q. How is glyceryl tri(octadecanoate-18,18,18-d3) utilized as an internal standard in lipid quantification studies?
Basic Research Question
Glyceryl tri(octadecanoate-18,18,18-d3) is widely employed as a deuterated internal standard (IS) to improve the accuracy of lipid quantification via mass spectrometry. Methodologically, it is spiked into biological samples (e.g., lung homogenates, alveolar type II cells) during lipid extraction to correct for matrix effects and instrumental variability. For example:
- Protocol : Add 10 nmol of the compound alongside dimyristoyl-phosphatidylcholine (15 nmol) to samples prior to chloroform-methanol extraction .
- Data Normalization : Peak area ratios of target lipids to the IS are calculated to account for recovery variations.
Q. What are the critical parameters for synthesizing and verifying isotopic purity in glyceryl tri(octadecanoate-18,18,18-d3)?
Basic Research Question
Key parameters include deuterium substitution sites, isotopic enrichment, and chemical stability.
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Synthesis : The compound is synthesized by esterifying glycerol with three stearic acid-18,18,18-d3 molecules, ensuring >98% isotopic purity .
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Verification :
Parameter Specification CAS Number 285979-76-2 Molecular Weight 900.55 g/mol Isotopic Purity 99 atom% D Storage -20°C, inert atmosphere
Q. How stable is glyceryl tri(octadecanoate-18,18,18-d3) under typical experimental conditions?
Advanced Research Question
Stability studies in lipid matrices reveal:
- Benchtop Stability : Recoveries of 84–95% after 24 hours at 23°C .
- Freeze-Thaw Cycles : ≤10% loss after three cycles .
- Recommendations : Use fresh aliquots for prolonged studies and validate storage conditions for each matrix.
Q. What methodological considerations are essential when validating GC-MS assays using deuterated triglycerides?
Advanced Research Question
- Calibration : Prepare standard curves with dual IS (e.g., tridecanoic-2,2-d2 acid and glyceryl tri(hexadecanoate-2,2-d2)) to account for fatty acid variability .
- Matrix Effects : Assess recovery rates in target matrices (e.g., algae, lung tissue) to ensure IS performance correlates with analytes .
Q. How do researchers address data normalization challenges when using multiple isotopic standards in lipidomics?
Advanced Research Question
- Dual IS Strategy : Combine glyceryl tri(octadecanoate-18,18,18-d3) with carbon-13 or other deuterated standards to segment quantification of free fatty acids and glycerolipids .
- Cross-Validation : Use parallel LC-MS/MS or NMR to confirm isotopic interference absence in complex matrices.
Q. What is the impact of deuterium labeling on the physicochemical behavior of triglycerides in lipid bilayer studies?
Advanced Research Question
Deuterium alters lipid packing density and phase transition temperatures. Comparative studies with non-deuterated triglycerides (e.g., tripalmitin) show:
- Melting Point : Slight increase due to isotopic mass effects.
- Membrane Dynamics : Reduced fluidity in model membranes, requiring adjustments in drug delivery nanoparticle formulations .
Q. How does glyceryl tri(octadecanoate-18,18,18-d3) compare to other deuterated triglycerides in metabolic tracer studies?
Advanced Research Question
- Specificity : Unlike glyceryl tri(hexadecanoate-2,2-d2), the 18,18,18-d3 label minimizes interference with shorter-chain fatty acid detection .
- Applications : Preferred for long-chain saturated fatty acid tracing in pulmonary lipotoxicity models .
Q. What precautions are necessary to avoid contamination during handling of deuterated triglycerides?
Basic Research Question
- Storage : Use amber vials under argon to prevent oxidation .
- Handling : Avoid contact with strong oxidizers; use PPE (gloves, safety glasses) to mitigate irritation risks .
Q. How is glyceryl tri(octadecanoate-18,18,18-d3) integrated into cellular lipid metabolism studies?
Advanced Research Question
- Experimental Design : Isolate alveolar type II cells, spike with IS pre-extraction, and quantify lipid classes (e.g., lamellar bodies) via LC-MS .
- Data Interpretation : Normalize lipid species to IS and correlate with transcriptional markers (e.g., SREBP-1c) to assess lipogenic pathways.
Q. What advanced techniques complement GC-MS for analyzing deuterated triglycerides in complex biological systems?
Advanced Research Question
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights key structural and isotopic distinctions between glyceryl tri(octadecanoate-18,18,18-d3) and related deuterated/non-deuterated triglycerides:
Notes:
- Deuterium substitution patterns critically influence analytical performance. For example, glyceryl tri(octadecanoate-18,18,18-d3) avoids interference with endogenous lipids due to its terminal deuteration, whereas glyceryl-d5 trioctadecanoate’s glycerol-backbone deuteration may overlap with natural isotopes .
- Perdeuterated compounds (e.g., glyceryl trihexadecanoate-d98) are used in specialized applications requiring minimal background noise but are cost-prohibitive for routine analyses .
Physicochemical Properties
- Stability: Deuterated triglycerides exhibit enhanced stability compared to non-deuterated analogs. For instance, glyceryl tri(hexadecanoate-2,2-d2) showed recoveries of 84–95% after 24 hours at 23°C, comparable to glyceryl tri(octadecanoate-18,18,18-d3) .
- Melting Point: Stearic acid-18,18,18-d3 (a component of glyceryl tri(octadecanoate-18,18,18-d3)) has a melting point of 68–70°C, aligning closely with non-deuterated stearic acid (69.6°C) .
Analytical Performance
- Recovery Rates: In algae lipid studies, glyceryl tri(hexadecanoate-2,2-d2) achieved 86–90% recovery, slightly lower than glyceryl tri(octadecanoate-18,18,18-d3)’s near-quantitative recovery in lung tissue analyses .
- Sensitivity: Glyceryl tri(octadecanoate-18,18,18-d3) is detectable at nanomolar concentrations (10 nmol added as an internal standard) using LC-MS/MS, outperforming shorter-chain analogs like glyceryl tri(hexadecanoate-16,16,16-d3) in complex matrices .
Commercial Availability
- Glyceryl tri(octadecanoate-18,18,18-d3) is available as a 0.1 g standard (CDFW-D-5361-0.1g) from suppliers like Shanghai ANPEL .
- Glyceryl-d5 trioctadecanoate is sold in 0.5 g quantities (CDN D-5816) at 98 atom% D purity .
Properties
IUPAC Name |
2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-76-2 | |
Record name | Glyceryl tri(octadecenoate-18, 18, 18-d3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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